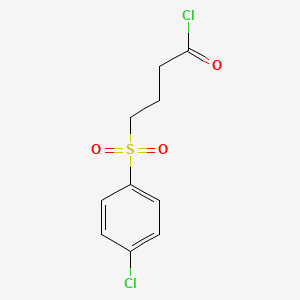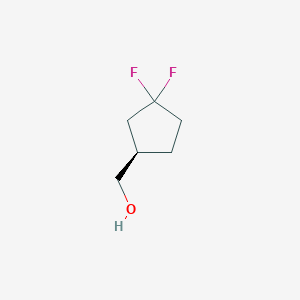
(R)-(3,3-difluorocyclopentyl)methanol
Vue d'ensemble
Description
Methanol, also known as methyl alcohol, is the simplest alcohol, with the formula CH3OH . It is a light, volatile, colorless, flammable liquid with a distinctive odor . Methanol is used in a wide variety of industrial applications, including as a solvent, antifreeze, and fuel . It is also used as a starting material for the synthesis of many other chemicals .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .
Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . The molecular structure of methanol and similar compounds can be determined using various techniques, including X-ray diffraction .
Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, which can then be further oxidized to form formic acid . Methanol can also be used as a starting material for the synthesis of other chemicals .
Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.96 °C and solidifies at −93.9 °C . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water .
Applications De Recherche Scientifique
Catalytic Applications : Methanol has been explored as a renewable chemical raw material in catalytic processes. For instance, nickel-catalyzed direct coupling of alkynes and methanol has been reported, providing an efficient route to synthesize allylic alcohols with good yields and excellent selectivity (Chen, Zhou, & Kong, 2021). Similarly, ruthenium chloride has been utilized for N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, highlighting the synthetic value of this reaction (Sarki et al., 2021).
Synthesis of Chemical Intermediates : Methanol plays a role in the synthesis of key chemical intermediates. For example, the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a valuable intermediate for pharmacological products, has been achieved using methanol in certain catalytic systems (Kluson et al., 2019).
Fuel Cell Technology : Methanol is a key component in direct methanol fuel cells (DMFCs), which are gaining attention for their high energy-conversion efficiency and low emissions. Recent studies have focused on the electrocatalytic activity of various materials for methanol oxidation, which is crucial for the efficiency of DMFCs (Noor et al., 2019).
Material Science and Nanotechnology : Research on methanol also extends to material science, where it is used in the synthesis of novel materials. For instance, methanol has been employed in the synthesis of reduced graphene oxide-supported PtCo nanoalloys with enhanced electrocatalytic activity (Gao et al., 2016).
Study of Biological Systems : In biological studies, methanol has been used as a solubilizing agent to investigate the dynamics of biological and synthetic membranes (Nguyen et al., 2019).
Safety And Hazards
Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs, including the eyes and the central nervous system . Ingestion of more than 10mL can cause permanent blindness by destruction of the optic nerve, poisoning of the central nervous system, coma, and possibly death .
Orientations Futures
Research into designing catalysts capable of the selective oxidation of methane to methanol has represented a grand scientific challenge for over a century . The more modern mechanistic understanding of methanol and its pharmacologic mechanism of action may lead to an expanded role for this substance in the search for replacements for opioid analgesics, particularly those that can be applied topically .
Propriétés
IUPAC Name |
[(1R)-3,3-difluorocyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRIAAVEVHRJH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288698 | |
| Record name | (1R)-3,3-Difluorocyclopentanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3,3-difluorocyclopentyl)methanol | |
CAS RN |
1407997-85-6 | |
| Record name | (1R)-3,3-Difluorocyclopentanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-3,3-Difluorocyclopentanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



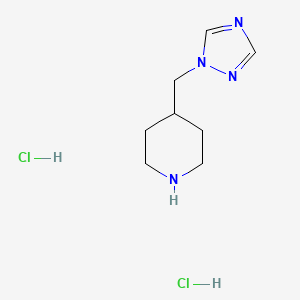
![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)
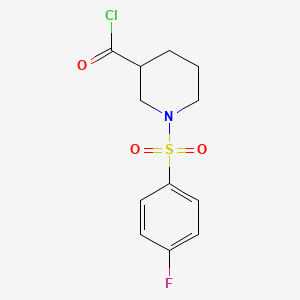
![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)
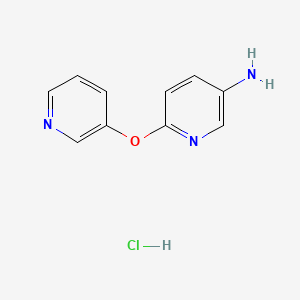
![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)



![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)
![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)
